Cas no 6124-11-4 (Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester)
Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester Chemical and Physical Properties
Names and Identifiers
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- Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester
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- MDL: MFCD00170632
- Inchi: 1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13)
- InChI Key: DLTBYOICXHOZHH-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)/C(=C/NC1=NN=CS1)/C(OCC)=O
Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB160628-1 g |
Diethyl 2-((2,4,5-thiadiazolylamino)methylene)propane-1,3-dioate |
6124-11-4 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB160628-2 g |
Diethyl 2-((2,4,5-thiadiazolylamino)methylene)propane-1,3-dioate |
6124-11-4 | 2 g |
€272.50 | 2023-07-20 | ||
| abcr | AB160628-5 g |
Diethyl 2-((2,4,5-thiadiazolylamino)methylene)propane-1,3-dioate |
6124-11-4 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB160628-10 g |
Diethyl 2-((2,4,5-thiadiazolylamino)methylene)propane-1,3-dioate |
6124-11-4 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-11226-1MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11226-5MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11226-10MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11226-20MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-11226-50MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | MS-11226-100MG |
1,3-diethyl 2-{[(1,3,4-thiadiazol-2-yl)amino]methylidene}propanedioate |
6124-11-4 | >90% | 100mg |
£146.00 | 2025-02-09 |
Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester Suppliers
Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester
Recent Advances in the Study of Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester (CAS: 6124-11-4)
The compound Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester (CAS: 6124-11-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential applications in drug development.
Recent studies have focused on the synthesis and optimization of Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that achieved a 78% yield, significantly higher than previous methods. The study also highlighted the compound's stability under various pH conditions, making it a promising candidate for further pharmaceutical development.
In terms of biological activity, preliminary in vitro studies have shown that this compound exhibits potent inhibitory effects against several kinase enzymes, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings suggest potential applications in oncology, particularly in the treatment of cancers characterized by dysregulated kinase activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported an IC50 value of 0.45 μM against CDK2, indicating strong inhibitory activity.
Further investigations into the mechanism of action have revealed that Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester acts as a competitive inhibitor, binding to the ATP-binding site of target kinases. Molecular docking studies have provided insights into the specific interactions between the compound and its targets, facilitating the design of more potent derivatives. These computational studies, combined with experimental data, are paving the way for structure-activity relationship (SAR) optimization.
Beyond its kinase inhibitory properties, recent research has explored the compound's potential in other therapeutic areas. A 2023 study in European Journal of Pharmacology reported anti-inflammatory effects in murine models, with significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. These findings open new avenues for the compound's application in inflammatory and autoimmune diseases.
Despite these promising results, challenges remain in the development of Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester as a therapeutic agent. Pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, necessitating further optimization of the compound's physicochemical properties. Current efforts are focused on prodrug strategies and formulation development to enhance its therapeutic potential.
In conclusion, Propanedioic acid, 2-[(1,3,4-thiadiazol-2-ylamino)methylene]-, 1,3-diethyl ester (CAS: 6124-11-4) represents a promising scaffold for drug development, with demonstrated activity in kinase inhibition and anti-inflammatory pathways. Ongoing research aims to address its pharmacokinetic limitations and expand its therapeutic applications. The compound's unique structural features and biological activities make it a valuable subject for continued investigation in the chemical biology and pharmaceutical fields.
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